molecular formula C24H21NO3 B14209424 L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- CAS No. 769939-78-8

L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)-

Cat. No.: B14209424
CAS No.: 769939-78-8
M. Wt: 371.4 g/mol
InChI Key: GISIZESJYVCCJA-VGSWGCGISA-N
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Description

L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups to the proline backbone imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of L-Proline, followed by the introduction of the 4-hydroxy group through hydroxylation reactions. The 9-phenyl-9H-fluoren-9-yl group is then attached via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for potential therapeutic applications, including drug design and delivery.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent amino acid, essential for protein synthesis.

    4-Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.

    9-Phenyl-9H-fluorene: A compound with a similar fluorenyl group, used in organic electronics.

Uniqueness

L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is unique due to the combination of the proline backbone with the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, protein studies, and material science.

Properties

CAS No.

769939-78-8

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H21NO3/c26-17-14-22(23(27)28)25(15-17)24(16-8-2-1-3-9-16)20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,17,22,26H,14-15H2,(H,27,28)/t17-,22+/m1/s1

InChI Key

GISIZESJYVCCJA-VGSWGCGISA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O

Canonical SMILES

C1C(CN(C1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O

Origin of Product

United States

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